3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide is a compound that belongs to the class of heterocyclic compounds It features a benzamide core with a cyano group and a thiophene ring attached via an ethyl linker
Mechanism of Action
Target of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . These compounds are considered one of the most important precursors for heterocyclic synthesis .
Mode of Action
The mode of action of 3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide involves its interaction with its targets, leading to various biochemical changes. The cyanoacetamido moiety in the compound enables reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The compound affects various biochemical pathways, leading to the formation of different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The mechanistic and synthetic pathways depend on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents .
Result of Action
Many derivatives of cyanoacetamide have been reported to possess diverse biological activities , suggesting that this compound may also have significant biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and amide groups.
Cyclization Reactions: The cyanoacetamide moiety can engage in cyclization reactions to form diverse heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, bidentate reagents, and various amines. Reaction conditions often involve room temperature stirring, heating, and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as pyridines, pyrazoles, and thiazoles .
Scientific Research Applications
3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Research: Its derivatives are studied for their biological activities, including kinase inhibition and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: This compound shares a similar cyanoacetamide structure and is used in the synthesis of heterocyclic derivatives.
4-amino-5-(4-bromobenzoyl)-2-(4-phenylpiperazin-1-yl)-3-thiophenecarbonitrile: Another thiophene-containing compound with applications in medicinal chemistry.
Uniqueness
3-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide is unique due to its specific combination of a benzamide core, cyano group, and thiophene ring
Properties
IUPAC Name |
3-cyano-N-(2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c15-9-12-2-1-3-13(8-12)14(17)16-6-4-11-5-7-18-10-11/h1-3,5,7-8,10H,4,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEMAZJZPDPNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCC2=CSC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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